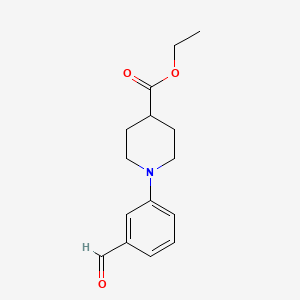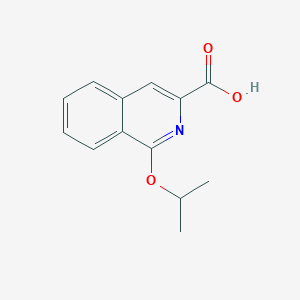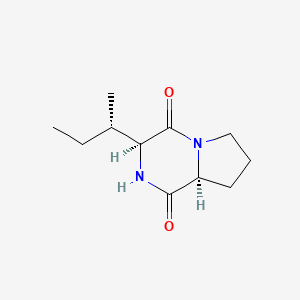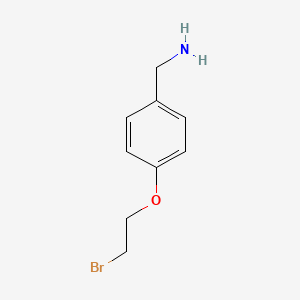![molecular formula C9H11NO B12439211 N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine CAS No. 202522-21-2](/img/structure/B12439211.png)
N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C9H11NO It is a derivative of benzaldehyde oxime, where the benzaldehyde is substituted with two methyl groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine can be synthesized through the reaction of 2,5-dimethylbenzaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium, often under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
2,5-Dimethylbenzaldehyde+Hydroxylamine Hydrochloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted oximes or amines, depending on the reagents used.
Applications De Recherche Scientifique
N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and other chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2,4-Dimethylphenyl)methylidene]hydroxylamine
- N-[(2,6-Dimethylphenyl)methylidene]hydroxylamine
- N-[(3,4-Dimethylphenyl)methylidene]hydroxylamine
Uniqueness
N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its similar compounds.
Propriétés
Numéro CAS |
202522-21-2 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
N-[(2,5-dimethylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-8(2)9(5-7)6-10-11/h3-6,11H,1-2H3 |
Clé InChI |
CYXCYDJPJFMZOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



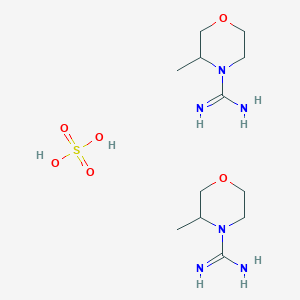
![2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid](/img/structure/B12439138.png)

![(3S,3AS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B12439142.png)
![1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone](/img/structure/B12439145.png)


